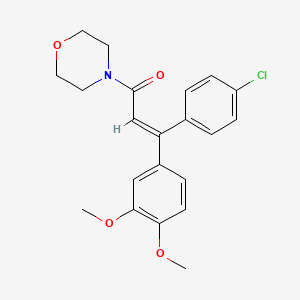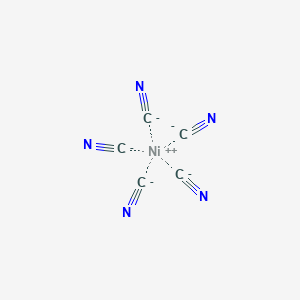
(SPY-5)-pentacyanidonickelate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SPY-5)-pentacyanonickelate(3-) is a pentacyanonickelate(3-).
Wissenschaftliche Forschungsanwendungen
Laboratory Applications in Chemistry
The pentacyanidonickel(II) complex has significant applications in the field of chemistry, particularly in spectroscopy. A study by Németh et al. (2019) using X-ray Absorption Spectroscopy (XAS) investigated aqueous solutions of the ternary system Ni(II)-EDTA-CN-. This research found that at excess CN- concentrations, the formation of the pentacyanidonickel(II) complex occurs. The study demonstrated the potential of laboratory XAS spectrometers as routine probes in chemistry and related disciplines (Németh et al., 2019).
Analytical Chemistry and Spot Tests
In analytical chemistry, pentacyanidoferrate(II) complexes have been used for spot tests. Shinohara et al. (2019) explored the metallochromic behavior of pentacyanidoferrates in spot tests. These complexes, when combined with transition metal ions, form polymeric complexes with distinct colors, useful in analytical applications. This study provided a modern insight into classical Feigl's spot tests, showing the versatility of pentacyanidoferrates in analytical chemistry (Shinohara et al., 2019).
Material Science and Graphene Research
In material science, specifically for graphene research, pentacene, a polycyclic aromatic hydrocarbon, has been used as a supporting layer for clean and doping-free graphene transfer. Kim et al. (2015) reported that after transferring graphene to a target substrate, the pentacene layer could be physically removed by using an organic solvent. This method enabled graphene transfer without residue formation, improving its properties for various applications (Kim et al., 2015).
Environmental Science
In environmental science, pentacyclic triterpanes have been used as molecular markers in the study of crude oil pollution. Dastillung and Albrecht (1976) demonstrated that these markers could help analyze pollution in surface sediments, providing crucial information about the degree of maturity of the geological sources (Dastillung & Albrecht, 1976).
Eigenschaften
Produktname |
(SPY-5)-pentacyanidonickelate(II) |
|---|---|
Molekularformel |
C5N5Ni-3 |
Molekulargewicht |
188.78 g/mol |
IUPAC-Name |
nickel(2+);pentacyanide |
InChI |
InChI=1S/5CN.Ni/c5*1-2;/q5*-1;+2 |
InChI-Schlüssel |
UVLLXTPPGWGZPS-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




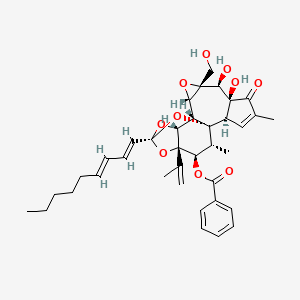
![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)

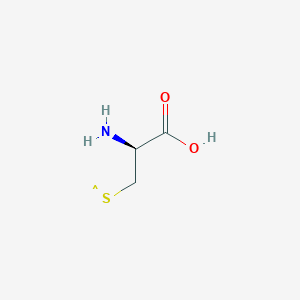
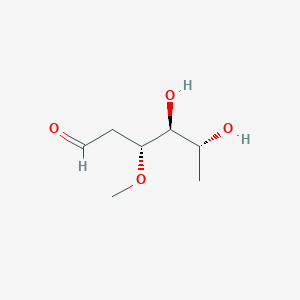

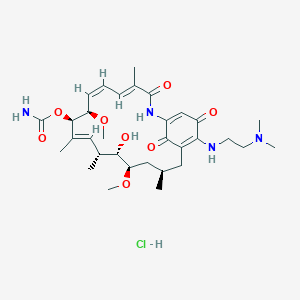

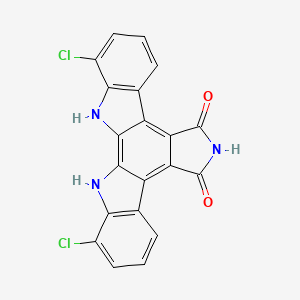
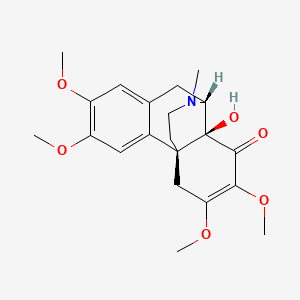

![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)
